An In-depth Technical Guide to N,N-Diethylglycine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to N,N-Diethylglycine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylglycine (DEG), a derivative of the simplest amino acid, glycine (B1666218), is a versatile molecule with significant applications in pharmaceutical and biochemical research. Its unique structural features impart properties that are leveraged in drug delivery, peptide synthesis, and metabolic studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of N,N-diethylglycine, supplemented with detailed experimental protocols and data visualizations to support advanced research and development.
Chemical Structure and Identification
N,N-Diethylglycine is an alpha-amino acid in which the two hydrogen atoms of the amino group of glycine are substituted with ethyl groups.[1][2] This substitution significantly influences its chemical properties, particularly its lipophilicity and basicity, compared to its parent molecule, glycine.
The canonical SMILES representation of N,N-diethylglycine is CCN(CC)CC(=O)O.[2]
Table 1: Chemical Identifiers for N,N-Diethylglycine
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-(diethylamino)acetic acid | [2] |
| CAS Number | 1606-01-5 | [2] |
| Molecular Formula | C₆H₁₃NO₂ | [2][3] |
| Molecular Weight | 131.17 g/mol | [2] |
| InChI | InChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9) | [2] |
| InChIKey | SGXDXUYKISDCAZ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCN(CC)CC(=O)O | [2] |
| Synonyms | Diethylglycine, 2-(Diethylamino)acetic acid, N,N-Diethylaminoacetic acid | [1][2] |
Physicochemical Properties
The physicochemical properties of N,N-diethylglycine are crucial for its application in various scientific domains. The presence of the diethylamino group and the carboxylic acid moiety dictates its solubility, acidity, and physical state.
Table 2: Physicochemical Properties of N,N-Diethylglycine
| Property | Value | Reference(s) |
| Appearance | White to off-white powder/solid | [3] |
| Boiling Point | 203.2 °C at 760 mmHg | [1] |
| Density | 1.013 g/cm³ | [1] |
| Flash Point | 76.7 °C | [1] |
| pKa (Carboxylic Acid) | Not experimentally determined for diethylglycine. General pKa for the carboxylic acid group of amino acids is ~2.2-2.4. | [4] |
| pKa (Tertiary Amine) | Not experimentally determined for diethylglycine. The pKa of the conjugate acid of a tertiary amine can vary. | |
| Solubility | Soluble in DMSO. | [5] |
Synthesis of N,N-Diethylglycine
General Experimental Protocol for Synthesis
This protocol is a general guideline for the synthesis of N-alkylated glycine derivatives and would require optimization for N,N-diethylglycine.
Materials:
-
Chloroacetic acid
-
Diethylamine (excess)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for purification, if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add an excess of diethylamine to the stirred solution. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture and filter to remove any diethylamine hydrochloride salt that has precipitated.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid and excess HCl.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude N,N-diethylglycine can be further purified by recrystallization or by converting it to its hydrochloride salt, recrystallizing, and then neutralizing to obtain the pure zwitterionic form.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized N,N-diethylglycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. While specific assignments for N,N-diethylglycine were not found, spectra for its sodium salt are available.[6] The expected signals in the ¹H and ¹³C NMR spectra of N,N-diethylglycine would correspond to the ethyl groups and the glycine backbone.
Expected ¹H NMR Signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.
-
A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl groups.
-
A singlet for the methylene protons (-CH₂-) of the glycine backbone.
-
A broad singlet for the carboxylic acid proton (-COOH), which may exchange with solvent protons.
Expected ¹³C NMR Signals:
-
A signal for the methyl carbons (-CH₃).
-
A signal for the methylene carbons (-CH₂-) of the ethyl groups.
-
A signal for the methylene carbon (-CH₂-) of the glycine backbone.
-
A signal for the carbonyl carbon (-C=O).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N,N-diethylglycine is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N stretching vibrations. Spectra for the sodium salt of N,N-diethylglycine are available for reference.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of N,N-diethylglycine would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would involve the loss of the carboxyl group and cleavage of the C-N bonds.
Biological and Pharmacological Properties
N,N-Diethylglycine serves as a versatile building block in pharmaceutical research and has been investigated for its own biological activities.[3]
Role in Drug Development
-
Enhanced Solubility and Bioavailability: The incorporation of the diethylglycine moiety into drug candidates can improve their solubility and bioavailability, which are critical parameters for therapeutic efficacy.[3]
-
Peptide Synthesis: As an unnatural amino acid, it is used in peptide synthesis to create peptidomimetics with altered conformations and improved stability against enzymatic degradation.[3]
-
Precursor for Bioactive Compounds: It is a precursor in the synthesis of various bioactive compounds, including those with potential applications in treating neurological disorders.[3]
Interaction with Glycine Transporters and Receptors
Recent research has shown that N,N-diethylglycine, a metabolite of the analgesic propacetamol, acts as a full agonist at the glycine transporters GlyT1 and GlyT2.[7] This interaction can modulate glycinergic neurotransmission, which plays a role in pain perception.[7]
Experimental Protocols
Protocol for Determination of pKa by Titration
This is a general protocol for determining the pKa of an amino acid and would need to be adapted for N,N-diethylglycine.[8]
Materials:
-
N,N-Diethylglycine solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter, calibrated
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Pipette a known volume of the N,N-diethylglycine solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Fill a burette with the standardized HCl solution.
-
Add the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has dropped significantly and plateaus at a low value.
-
Repeat the titration with a fresh sample of the N,N-diethylglycine solution, this time titrating with the standardized NaOH solution and recording the pH and volume of NaOH added until the pH plateaus at a high value.
-
Plot two titration curves: pH versus volume of HCl added, and pH versus volume of NaOH added.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve. For N,N-diethylglycine, you would expect to find pKa values for the carboxylic acid and the conjugate acid of the tertiary amine.
General Protocol for Enzyme Kinetic Assay
This is a general protocol and would need to be tailored to a specific enzyme for which N,N-diethylglycine or its derivative is a substrate.
Materials:
-
Purified enzyme solution of known concentration.
-
N,N-Diethylglycine or a suitable derivative as the substrate.
-
Buffer solution at the optimal pH for the enzyme.
-
Spectrophotometer or other suitable detection instrument.
-
Cuvettes.
-
Micropipettes.
Procedure:
-
Prepare a series of substrate solutions of varying concentrations in the appropriate buffer.
-
To a cuvette, add the buffer solution and the substrate solution.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a small, known amount of the enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the change in absorbance over time at a wavelength where either the substrate is consumed or the product is formed.
-
The initial reaction rate (v₀) is determined from the linear portion of the absorbance versus time plot.
-
Repeat steps 2-6 for each substrate concentration.
-
Plot the initial reaction rate (v₀) against the substrate concentration ([S]).
-
Analyze the data using Michaelis-Menten kinetics to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This can be done by fitting the data to the Michaelis-Menten equation or by using a linear plot such as the Lineweaver-Burk plot.
Conclusion
N,N-Diethylglycine is a valuable synthetic amino acid with a growing range of applications in scientific research and development. Its unique chemical structure provides a platform for enhancing the properties of pharmaceutical compounds and for creating novel bioactive molecules. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals working with this versatile compound. Further research into its specific biological roles and the development of optimized synthetic routes will continue to expand its utility in the fields of chemistry, biology, and medicine.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. egyankosh.ac.in [egyankosh.ac.in]
